REACTION_CXSMILES
|
[CH:1]1([O:6][CH2:7][C:8]([O:10]CC)=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.CO.[OH-].[K+]>O>[CH:1]1([O:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were added
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
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6 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (15 mL)
|
Type
|
WASH
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Details
|
washed with hexanes (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled with ice
|
Type
|
ADDITION
|
Details
|
brought to pH<3 by addition of 10% HCl (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |